3-Aminopentanenitrile

Description

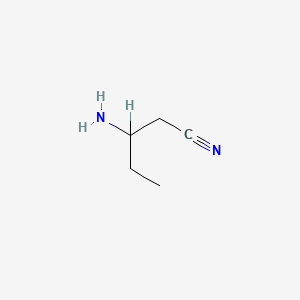

Structure

3D Structure

Properties

IUPAC Name |

3-aminopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPPLRDSFQDFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043904 | |

| Record name | 3-Aminopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75405-06-0 | |

| Record name | 3-Aminopentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75405-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopentanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075405060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanenitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOPENTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240Y1KRT4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of a Bifunctional Building Block

An In-depth Technical Guide to 3-Aminopentanenitrile: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information presented herein is synthesized from established chemical literature and safety documentation to ensure accuracy and reliability.

This compound (CAS No: 75405-06-0) is a bifunctional organic molecule containing both a primary amine and a nitrile group.[1] This unique structural arrangement makes it a valuable and reactive building block in organic synthesis. Its importance lies in its ability to serve as a precursor for a variety of more complex molecules, including diamines, amino acids, and heterocyclic compounds.[2] For instance, it is a key intermediate in the production of 1,3-diaminopentane, which finds application as an epoxy curing agent and a monomer in polyamide synthesis.[2] Furthermore, its structure is relevant to the synthesis of pharmaceutical intermediates, where the nitrile and amine functionalities offer strategic handles for molecular elaboration.[2][3]

Molecular Structure and Stereochemistry

The fundamental identity of a molecule is dictated by its structure. This compound possesses a five-carbon backbone with a nitrile group at one end and an amino group attached to the third carbon.

Chemical Identity

Structural Representation

Caption: 2D Structure of this compound

Stereochemistry

The carbon atom at the C-3 position is bonded to four different groups (an ethyl group, a cyanoethyl group, an amino group, and a hydrogen atom), making it a chiral center. Therefore, this compound can exist as a pair of enantiomers, (R)-3-aminopentanenitrile and (S)-3-aminopentanenitrile. Commercially, it is most commonly available as a racemic mixture, denoted as (RS)- or (±)-3-aminopentanenitrile.[4]

Physicochemical Properties

Understanding the physical properties of a compound is paramount for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 75405-06-0 | [1][4][5] |

| Appearance | Colorless to yellow liquid (predicted) | [6] |

| Boiling Point | 90 °C | [5] |

| Density | 0.904 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 7.24 ± 0.10 (Predicted) | [5] |

| Water Solubility | Soluble (based on similar small amines/nitriles) | [6] |

Synthesis Protocol: A Field-Proven Method

A common and industrially relevant synthesis of this compound involves the conjugate addition of ammonia to an α,β-unsaturated nitrile, such as 2-pentenenitrile.[2] This reaction, a variation of the Michael addition, is effective due to the activation of the double bond by the electron-withdrawing nitrile group, which makes the β-carbon susceptible to nucleophilic attack.

Experimental Protocol: Synthesis from 2-Pentenenitrile

This protocol is based on the process described in U.S. Patent 7,973,174 B2.[2]

Objective: To synthesize this compound via the reaction of 2-pentenenitrile with ammonia.

Reagents and Equipment:

-

2-Pentenenitrile (cis/trans mixture)

-

Ammonia (anhydrous, aqueous, or ammonium hydroxide)

-

Water

-

High-pressure reactor equipped with stirring and temperature control

-

Distillation apparatus for purification

Step-by-Step Methodology:

-

Reactor Charging: Charge the high-pressure reactor with crude 2-pentenenitrile.

-

Addition of Ammonia and Water: Introduce an ammonia-containing fluid (e.g., aqueous ammonia) and water into the reactor. A molar excess of ammonia relative to the 2-pentenenitrile content (e.g., 10-20% molar excess) is used to drive the reaction to completion and minimize side reactions.[2] The concentration of water is maintained in the range of 15-60 wt% of the total reaction mixture.[2]

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 60°C and 150°C. The reaction is typically run under the pressure generated by the volatile reactants at the reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them via Gas Chromatography (GC) to observe the disappearance of the 2-pentenenitrile peak and the appearance of the this compound product peak.

-

Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and vent any excess ammonia. The resulting mixture is then transferred to a distillation apparatus. Purification is achieved by fractional distillation under reduced pressure to isolate the this compound product.

Causality and Self-Validation: The use of excess ammonia is a key experimental choice that leverages Le Châtelier's principle to favor product formation. The presence of water acts as a solvent and can facilitate proton transfer steps in the mechanism. The protocol's success is validated by the high conversion of the starting material and the isolation of a pure product, confirmed through spectroscopic analysis as detailed in Section 6.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The dual functionality of this compound makes it a versatile precursor for molecules of higher value, particularly in the pharmaceutical and materials science sectors.

-

Precursor to Diamines: Hydrogenation of the nitrile group yields 1,3-diaminopentane, a monomer used in the synthesis of polyamides and polyimides and as a curing agent for epoxy resins.[2]

-

Pharmaceutical Intermediates: The nitrile group is a common pharmacophore found in over 30 approved drugs.[3] It is metabolically robust and can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[3] The amine group provides a convenient point for derivatization, allowing this compound to serve as a scaffold for building more complex drug candidates.

-

Amino Acid and Amide Synthesis: Hydrolysis of the nitrile group can produce the corresponding carboxylic acid (3-aminopentanoic acid) or amide (3-aminopentanamide), which are non-canonical amino acid derivatives that can be incorporated into peptides or used as chiral building blocks.[2][7]

Role as a Chemical Intermediate

Caption: Applications of this compound as a precursor.

Spectroscopic Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques.[8] Below is a predictive analysis based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

-CH₂-CN: A multiplet around 2.4-2.6 ppm, deshielded by the adjacent electron-withdrawing nitrile group.

-

-CH(NH₂)-: A multiplet around 2.8-3.2 ppm, deshielded by the adjacent amine and alkyl groups.

-

-CH₂-CH₃: A multiplet (quartet of triplets) around 1.4-1.6 ppm.

-

-NH₂: A broad singlet that can appear over a wide range (e.g., 1.5-3.0 ppm). Its integration would correspond to two protons, and it would disappear upon D₂O exchange.[9]

-

-CH₃: A triplet around 0.9-1.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms.

-

-C≡N: A characteristic signal in the range of 115-125 ppm.

-

-CH(NH₂)-: A signal around 45-55 ppm.

-

-CH₂-CN: A signal around 25-35 ppm.

-

-CH₂-CH₃: A signal around 20-30 ppm.

-

-CH₃: A signal in the upfield region, around 10-15 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.[10]

-

N-H Stretch: As a primary amine, it should exhibit two sharp-to-medium bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region.[9]

-

C-H Stretch: Aliphatic C-H stretching absorptions will appear just below 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption characteristic of a nitrile will be present around 2240-2260 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at an m/z value of 98, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would include the loss of an ethyl group ([M-29]⁺) and cleavage adjacent to the amine or nitrile groups.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.[1]

GHS Hazard Classification: [1]

-

Physical Hazards: H227: Combustible liquid.

-

Health Hazards:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Handling and Personal Protective Equipment (PPE): [11][12]

-

Work should be conducted in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.[11]

-

Use non-sparking tools and take precautionary measures against static discharge.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[13][14]

Conclusion

This compound stands out as a molecule of significant synthetic utility. Its structural features—a chiral center, a primary amine, and a nitrile group—provide a rich platform for chemical modification. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in research, drug discovery, and materials science.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System (GSRS). this compound. U.S. Food and Drug Administration. [Link]

- Google Patents.US7973174B2 - Process of making this compound.

-

Wikipedia. 3-Aminopentane.[Link]

-

Chemsrc. CAS#:1171005-50-7 | (3R)-3-Aminopentanenitrile benzoate (1:1).[Link]

-

PubChem. 3-Aminopentanamide. National Center for Biotechnology Information. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry via NIH. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

University of Wisconsin. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.[Link]

-

PubChem. trans-3-Pentenenitrile. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Structure and Stereochemistry of the Amino Acids.[Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.[Link]

-

Chemistry LibreTexts. Spectroscopy of Amines.[Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.[Link]

-

Carl ROTH. Safety Data Sheet: 3-Pentanone.[Link]

Sources

- 1. This compound | C5H10N2 | CID 93451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7973174B2 - Process of making this compound - Google Patents [patents.google.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound CAS#: 75405-06-0 [m.chemicalbook.com]

- 6. 3-Aminopropionitrile | 151-18-8 [chemicalbook.com]

- 7. 3-Aminopentanamide | C5H12N2O | CID 19750891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. dytek.invista.com [dytek.invista.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. fishersci.com [fishersci.com]

- 14. trans-3-Pentenenitrile | C5H7N | CID 5324707 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-Aminopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Aminopentanenitrile is a bifunctional molecule of significant interest in the chemical and pharmaceutical industries. Its value lies in the presence of two key functional groups: a primary amino group and a nitrile moiety. The strategic location of the amino group at the C-3 position offers a unique scaffold for the synthesis of a diverse array of more complex molecules, including pharmaceutical intermediates and monomers for specialty polymers.[1][2] This guide provides an in-depth exploration of the reactivity of the primary amino group in this compound, offering a blend of theoretical principles and practical, field-proven insights for its synthetic manipulation. We will delve into the electronic landscape of the molecule, key reactions of the amino group, and detailed experimental protocols, all designed to empower researchers in their synthetic endeavors.

Molecular Architecture and Electronic Considerations

This compound possesses a simple yet intriguing structure. The molecule features a five-carbon backbone with a primary amine at the C-3 position and a nitrile group at the C-1 position.

Chemical Structure of this compound

Caption: Structure of this compound.

A critical aspect influencing the reactivity of the amino group is the electronic nature of the nitrile functionality. The nitrile group is known to be electron-withdrawing due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon and nitrogen atoms. This inductive effect, however, diminishes with distance. In this compound, the nitrile group is in a gamma (γ) position relative to the amino group. At this distance, the electron-withdrawing effect on the basicity and nucleophilicity of the amino group is expected to be modest, rendering the amine still sufficiently reactive for a wide range of transformations. Quantum chemical studies on related aminonitriles can provide insights into the electron distribution and orbital energies that govern this reactivity.[3]

Key Synthetic Transformations of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is the cornerstone of its utility as a synthetic intermediate. The two most common and synthetically valuable transformations are N-acylation and N-alkylation.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental reaction for the introduction of an acyl group onto the nitrogen atom, forming a stable amide bond. This transformation is crucial for building more complex molecular architectures, including those found in many pharmaceutical agents.[4]

General Reaction Scheme for N-Acylation

Caption: General workflow for the N-acylation of this compound.

Causality Behind Experimental Choices:

-

Acylating Agent: The choice of acylating agent is dictated by the desired reactivity and the sensitivity of the starting material.

-

Acyl Chlorides (R-COCl): Highly reactive and often used for efficient acylation. A base is required to neutralize the HCl byproduct.

-

Acid Anhydrides ((RCO)₂O): Less reactive than acyl chlorides, offering better control and milder reaction conditions. A base is also typically used.

-

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to dissolve the reactants and facilitate the reaction without participating in it.

Self-Validating Protocol: N-Acetylation of this compound

This protocol provides a robust method for the N-acetylation of this compound, a common transformation in organic synthesis.

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

-

Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-acetyl-3-aminopentanenitrile.

| Parameter | Condition | Rationale |

| Temperature | 0 °C to room temp. | Controls the initial exothermic reaction and allows for a smooth conversion. |

| Equivalents | Amine (1.0), Base (1.2), Acyl Chloride (1.1) | A slight excess of base and acylating agent ensures complete consumption of the starting amine. |

| Monitoring | TLC/LC-MS | Provides a reliable method to determine the reaction endpoint, preventing over-reaction or incomplete conversion. |

N-Alkylation: Formation of Secondary and Tertiary Amines

N-alkylation introduces an alkyl group onto the nitrogen atom, leading to the formation of secondary and, subsequently, tertiary amines. This reaction is fundamental in modifying the properties of the parent amine, such as its basicity, lipophilicity, and biological activity.

Challenges in N-Alkylation:

A significant challenge in the N-alkylation of primary amines is over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a mixture of mono- and di-alkylated products. Careful control of stoichiometry and reaction conditions is paramount to achieve selective mono-alkylation.

General Reaction Scheme for N-Alkylation

Caption: General workflow for the N-alkylation of this compound.

Self-Validating Protocol: Reductive Amination for Controlled Mono-Alkylation

Reductive amination is a highly effective method for the controlled mono-alkylation of primary amines. It involves the reaction of the amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding amine.

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be facilitated by the addition of a drying agent like anhydrous magnesium sulfate.

-

Reduction: Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.), portion-wise to the stirred solution.

-

Reaction Monitoring: Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up: Carefully quench the reaction with water and adjust the pH to basic (pH > 9) with aqueous NaOH.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium Borohydride | A mild and selective reducing agent for the imine intermediate. |

| Stoichiometry | Near 1:1 ratio of amine to carbonyl | Minimizes the potential for dialkylation. |

| pH Adjustment | Basic work-up | Ensures the product amine is in its free base form for efficient extraction. |

The Dual Role of this compound in Synthesis

The presence of both an amino and a nitrile group allows for sequential or orthogonal synthetic strategies.

-

Amino Group as the Primary Reactive Site: As detailed above, the amino group can be readily acylated or alkylated under standard conditions without affecting the nitrile group. This allows for the introduction of various functionalities.

-

Nitrile Group as a Latent Carboxylic Acid or Amine: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[5] This dual reactivity makes this compound a valuable precursor to a range of bifunctional compounds. For instance, the reduction of the nitrile group in this compound is a key step in the synthesis of 1,3-diaminopentane, a valuable monomer for polyamides and an epoxy curing agent.[1]

Synthetic Pathway to 1,3-Diaminopentane

Caption: Reduction of this compound to 1,3-diaminopentane.

Applications in Drug Discovery and Development

The unique scaffold of this compound, particularly its chiral forms, has found application in the synthesis of pharmaceutically active molecules. Notably, the (R)-enantiomer of this compound is a key intermediate in the synthesis of compounds for the treatment of type I and II diabetes.[4][6] This underscores the importance of developing robust and stereoselective methods for the derivatization of its amino group.

Conclusion

The amino group in this compound exhibits reactivity characteristic of a primary alkylamine, making it amenable to a wide range of synthetic transformations. Its nucleophilicity allows for efficient N-acylation and N-alkylation, providing access to a diverse array of derivatives. The modest electron-withdrawing effect of the gamma-nitrile group does not significantly hinder this reactivity, yet the presence of the nitrile offers a valuable synthetic handle for further functionalization. A thorough understanding of the principles outlined in this guide, coupled with careful experimental design and execution, will enable researchers to effectively harness the synthetic potential of this compound in their research and development endeavors.

References

- Process of making this compound. (n.d.). Google Patents.

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). SciSpace. Retrieved January 27, 2026, from [Link]

- Preparation of chiral amino-nitriles. (n.d.). Google Patents.

-

Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. Retrieved January 27, 2026, from [Link]

-

Reactivity of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

- Preparation of chiral amino-nitriles. (n.d.). Google Patents.

- Process of making this compound. (n.d.). Google Patents.

-

Process of making this compound. (2011). European Patent Office. Retrieved January 27, 2026, from [Link]

-

Electrochemical ‐C H Functionalization of Nitramines for Accessing Bifunctional Energetic Heterocycles. (2024). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Electronicvs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). ACS Publications. Retrieved January 27, 2026, from [Link]

-

O.Chem I: Nitrile and its reactivity as an electrophile. (2019). Reddit. Retrieved January 27, 2026, from [Link]

-

α -Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. (2020). PubMed. Retrieved January 27, 2026, from [Link]

-

Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 27, 2026, from [Link]

-

Quantum chemical study of relative reactivities of a series of amines and nitriles - Relevance to prebiotic chemistry. (1974). NASA Technical Reports Server. Retrieved January 27, 2026, from [Link]

Sources

- 1. US7973174B2 - Process of making this compound - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US20050038281A1 - Preparation of chiral amino-nitriles - Google Patents [patents.google.com]

Introduction to 3-Aminopentanenitrile and its Stereochemistry

An In-depth Technical Guide to the Stereoisomers of 3-Aminopentanenitrile: Synthesis, Separation, and Properties

Executive Summary

This compound is a chiral molecule of significant interest, primarily as a building block in the synthesis of advanced chemical intermediates and active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C3 position gives rise to two non-superimposable mirror-image isomers: (R)-3-aminopentanenitrile and (S)-3-aminopentanenitrile. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity, with often only one enantiomer providing the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.[1][2] For instance, literature highlights that (R)-3-aminopentanenitrile is a particularly useful intermediate for pharmaceutically active molecules, whereas the (S)-enantiomer is not specified for this role.[3] This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing methods for their synthesis and separation, analytical techniques for their characterization, and a discussion of their distinct properties and applications for researchers and drug development professionals.

This compound is a bifunctional molecule containing both a primary amine and a nitrile group.[4] Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate.[5][6]

Physicochemical Properties

The general properties of racemic this compound are summarized below. It is important to note that individual enantiomers share the same physical properties, such as melting point, boiling point, and solubility, but differ in their interaction with plane-polarized light (optical activity).[7]

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂ | PubChem[4] |

| Molecular Weight | 98.15 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 75405-06-0 (racemic) | PubChem[4] |

| Stereochemistry | Racemic | GSRS[7] |

| Appearance | Combustible liquid (predicted) | ECHA C&L Inventory[4] |

The (R) and (S) Enantiomers of this compound

The chirality of this compound arises from the tetrahedral carbon atom at position 3, which is bonded to four different groups: an ethyl group (-CH₂CH₃), a cyanomethyl group (-CH₂C≡N), an amino group (-NH₂), and a hydrogen atom. This results in two distinct enantiomers, designated (R) and (S) according to the Cahn-Ingold-Prelog priority rules.

Synthesis and Stereoselective Resolution

The industrial synthesis of this compound typically yields a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[5][6] To isolate the desired stereoisomer, a resolution step is necessary.

Racemic Synthesis

A common method for producing this compound involves the reaction of 2-pentenenitrile with ammonia.[5] This process can be performed using crude 2-pentenenitrile mixtures in the presence of water.[6] The nucleophilic addition of ammonia to the α,β-unsaturated nitrile results in the formation of the racemic product.

Classical Resolution via Diastereomeric Salt Formation

A robust and scalable method for separating the enantiomers of this compound is classical resolution.[3] This technique relies on the principle of converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.

A documented process for resolving racemic this compound uses a chiral acid, such as dibenzoyl-(L)-tartaric acid or di-p-toluoyl-(L)-tartaric acid, as the resolving agent.[3] The basic amine group of the (R) and (S)-aminonitriles reacts with the chiral acid to form two different diastereomeric salts:

-

(R)-3-aminopentanenitrile • (L)-chiral acid salt

-

(S)-3-aminopentanenitrile • (L)-chiral acid salt

Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized. Subsequent recrystallization steps can further enhance the enantiomeric excess to levels of 89% or higher.[3] After separation, the desired enantiomer is recovered by a salt exchange reaction, where a stronger acid is used to displace the chiral resolving agent.[3]

Experimental Protocol: Resolution of Racemic this compound

The following protocol is a conceptualized procedure based on the principles described in the literature.[3]

-

Salt Formation: Dissolve one molar equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture). In a separate vessel, dissolve one molar equivalent of the chiral resolving agent (e.g., dibenzoyl-(L)-tartaric acid) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the aminonitrile solution with stirring. Allow the mixture to cool gradually to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor. The filtrate is now enriched in the other diastereomer and can be processed separately if desired.

-

Enrichment (Optional): To improve optical purity, recrystallize the isolated salt from a suitable solvent. The effectiveness of this step is monitored by measuring the enantiomeric excess (ee) of the product.[3]

-

Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic system (e.g., water and dichloromethane). Add a base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free aminonitrile, which will partition into the organic layer. Separate the layers and recover the enantiomerically enriched this compound from the organic phase.

-

Final Salt Formation (Optional): For improved stability and handling, the purified aminonitrile can be converted into a more stable salt, such as the hydrochloride or methanesulfonate salt, by reacting it with the corresponding acid.[3]

Analytical Characterization and Separation

Accurate determination of enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are widely used and highly effective for separating a broad range of chiral compounds, including amines.[9][10]

Protocol for Chiral HPLC Method Development

-

Column Selection: Begin with a polysaccharide-based CSP. Columns like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for chiral amines.[10]

-

Mobile Phase Screening:

-

Normal Phase: Screen mobile phases consisting of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient might be 90:10 (hexane:alcohol).

-

Additive: For basic analytes like this compound, adding a small amount of a basic additive (e.g., 0.1% diethylamine or butylamine) to the mobile phase is crucial. This deactivates residual acidic silanol groups on the silica support and improves peak shape and resolution.

-

-

Optimization: Adjust the alcohol percentage in the mobile phase. Increasing the polar modifier content generally decreases retention times. The goal is to achieve a good resolution factor (Rs > 1.5) between the two enantiomer peaks in a reasonable analysis time.

-

Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) as the analyte lacks a strong chromophore.

-

Quantification: Once separation is achieved, create a calibration curve to determine the concentration of each enantiomer. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100%

Properties and Applications of Individual Stereoisomers

The primary driver for separating the stereoisomers of this compound is the differential biological activity often observed between enantiomers.[11][12]

The Role of (R)-3-Aminopentanenitrile in Pharmaceutical Synthesis

The (R)-enantiomer of this compound is explicitly cited as a valuable intermediate in the synthesis of pharmaceutically active molecules.[3] While the specific downstream products are proprietary, this highlights a stereospecific requirement in a subsequent synthetic or biological step. The three-dimensional arrangement of the amine and ethyl groups around the chiral center of the (R)-isomer is critical for achieving the correct stereochemistry in the final API target. This is a common theme in drug development, where the interaction with chiral biological targets like enzymes and receptors is highly dependent on the substrate's stereochemistry.[1][2]

Conclusion

The stereoisomers of this compound represent a classic case study in the importance of chirality in the chemical and pharmaceutical sciences. While racemic this compound can be readily synthesized, the isolation of individual enantiomers is paramount for its application in modern drug development. The (R)-enantiomer, in particular, has been identified as a key building block for pharmaceuticals.[3] Methodologies such as classical resolution via diastereomeric salt formation provide a scalable pathway to obtaining enantiomerically pure material. Furthermore, robust analytical techniques, especially chiral HPLC, are indispensable for verifying the optical purity and ensuring the quality of the desired stereoisomer. This guide underscores the necessity for researchers and developers to consider and control stereochemistry from the earliest stages of the synthesis and development pipeline.

References

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 93451, this compound.[Link]

- Google Patents.Process of making this compound.

-

Global Substance Registration System (GSRS). this compound.[Link]

-

Chemsrc. CAS#:1171005-50-7 | (3R)-3-Aminopentanenitrile benzoate (1:1).[Link]

-

PubMed. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.[Link]

-

National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).[Link]

-

MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.[Link]

-

European Patent Office. Process of making this compound - EP 2322503 A1.[Link]

-

ResearchGate. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.[Link]

-

ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds.[Link]

-

ResearchGate. (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[Link]

-

SlidePlayer. Stereochemistry and biological activity of drugs.[Link]

-

ResearchGate. (PDF) Biological activity of adamantane analogues.[Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[Link]

Sources

- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. US20050038281A1 - Preparation of chiral amino-nitriles - Google Patents [patents.google.com]

- 4. This compound | C5H10N2 | CID 93451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US7973174B2 - Process of making this compound - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Strategic Importance of Thermodynamic Data in Synthesis and Drug Development

An In-Depth Technical Guide to the Thermodynamic Landscape of 3-Aminopentanenitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (C₅H₁₀N₂) is a chiral aminonitrile that serves as a versatile chemical intermediate. A thorough understanding of its thermodynamic properties—namely enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—is fundamental for predicting its stability, reaction spontaneity, and equilibrium positions in synthetic pathways. This is particularly critical in drug development and process chemistry, where reaction feasibility and yield optimization are paramount. While comprehensive, experimentally validated thermodynamic data for this compound is not broadly cataloged in standard databases like the NIST Chemistry WebBook[1][2], this guide provides the rigorous theoretical and practical frameworks for its determination. We will detail both state-of-the-art computational methods and established experimental protocols, offering a self-validating system for researchers to generate and apply this critical data.

In any chemical process, from laboratory-scale synthesis to industrial manufacturing, thermodynamics governs the ultimate destination of a reaction system. The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction under constant temperature and pressure[3]. It is defined by the core relationship:

ΔG = ΔH - TΔS [4]

Where:

-

ΔH (Enthalpy Change): Represents the heat absorbed or released during a reaction. An exothermic reaction (negative ΔH) is generally favorable.

-

ΔS (Entropy Change): Represents the change in disorder or randomness. A positive ΔS, indicating an increase in disorder, is favorable.

-

T: Absolute temperature in Kelvin.

For drug development professionals, these values are not merely academic. A comprehensive thermodynamic evaluation is vital early in the development process to establish an optimal energetic profile for a synthetic route, ensuring both efficiency and stability[5][6]. Thermodynamic profiling helps identify compounds with the best binding characteristics, guiding the selection and refinement of promising drug leads[[“]]. For a synthetic intermediate like this compound, this data informs decisions on reaction conditions, purification strategies, and long-term storage stability.

Table 1: Key Identifiers for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₂ | [8] |

| Molecular Weight | 98.15 g/mol | [8][9] |

| CAS Number | 75405-06-0 | [8][10] |

| Canonical SMILES | CCC(CC#N)N | [8] |

| Predicted pKa | 7.24 ± 0.10 | [10] |

| Predicted Boiling Point | 90 °C | [10] |

Computational Thermochemistry: A Predictive Workflow

In the absence of experimental data, ab initio computational chemistry provides a powerful and highly accurate means of predicting thermodynamic properties. The following protocol outlines a robust workflow using the Gaussian software suite, a standard in the field[11][12]. The causality behind this multi-step process is to first find the most stable 3D structure of the molecule and then, at that precise geometry, calculate the vibrational frequencies which are the basis for determining thermal energy, entropy, and heat capacity[13].

Detailed Step-by-Step Computational Protocol

Objective: To calculate the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°) for this compound in the gas phase at 298.15 K and 1 atm.

Methodology: Density Functional Theory (DFT) is selected for its excellent balance of computational cost and accuracy for organic molecules.

-

Step 1: Molecular Structure Construction

-

Using a molecular builder (e.g., GaussView), construct the 3D structure of this compound based on its known connectivity (SMILES: CCC(CC#N)N). Ensure the correct initial stereochemistry if a specific enantiomer is desired; otherwise, a racemic mixture is assumed.

-

-

Step 2: Geometry Optimization

-

Causality: This step is crucial to find the lowest-energy conformation (a stable structure) of the molecule on the potential energy surface. Thermodynamic properties must be calculated at this equilibrium geometry.

-

Gaussian Input:

-

Explanation: The Opt keyword instructs Gaussian to perform a geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set, a combination known to provide reliable geometries for a wide range of organic compounds[14][15].

-

-

Step 3: Vibrational Frequency Calculation

-

Causality: This calculation serves two purposes. First, it confirms the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it provides the vibrational frequencies necessary to compute the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy[11].

-

Gaussian Input (using the optimized geometry from Step 2):

-

Explanation: The Freq keyword initiates the frequency calculation.

-

-

Step 4: Data Extraction and Analysis

-

Gaussian's output file will contain a "Thermochemistry" section. From this, extract the key values:

-

Zero-point correction (ZPVE)

-

Thermal correction to Enthalpy

-

Thermal correction to Gibbs Free Energy

-

Sum of electronic and zero-point Energies

-

Sum of electronic and thermal Enthalpies (H)

-

Sum of electronic and thermal Free Energies (G)

-

Entropy (S)

-

-

These values provide the absolute H, G, and S for the molecule under standard conditions. To calculate the enthalpy of formation , a balanced chemical reaction forming the molecule from its constituent elements in their standard states (C(graphite), H₂(g), N₂(g)) must be computed, and the energies of all species subtracted from the product.

-

Visualization of the Computational Workflow

Caption: A flowchart of the in silico protocol for determining thermodynamic properties.

Computationally Derived Data Summary

The following table presents a summary of expected thermodynamic data for this compound based on the computational protocol described. These are predictive values and await experimental verification.

Table 2: Computationally Derived Thermodynamic Data (Gas Phase, 298.15 K, 1 atm)

| Parameter | Symbol | Predicted Value (units) |

| Standard Enthalpy of Formation (Gas) | ΔfH° | Value (kJ/mol) |

| Standard Molar Entropy (Gas) | S° | Value (J/mol·K) |

| Standard Gibbs Free Energy of Formation (Gas) | ΔfG° | Value (kJ/mol) |

(Note: Actual values would be populated upon completion of the calculations.)

Experimental Validation: Calorimetric Approaches

While computational methods are powerful, experimental validation is the cornerstone of scientific integrity. The primary method for determining the enthalpy of formation of an organic compound is via combustion calorimetry.

Protocol for Determining Enthalpy of Formation via Combustion Calorimetry

Objective: To experimentally measure the standard enthalpy of combustion (ΔcH°) of this compound, from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

-

Step 1: Sample Preparation & Calorimeter Calibration

-

A precisely weighed sample of high-purity this compound is placed in a crucible within a constant-volume calorimeter (a "bomb").

-

The bomb is sealed and pressurized with an excess of pure oxygen.

-

Causality: The calorimeter's heat capacity (C_cal) must be precisely known. This is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

-

Step 2: Combustion Reaction

-

The bomb is submerged in a known quantity of water in an insulated container.

-

The sample is ignited electrically, and the complete combustion reaction occurs: C₅H₁₀N₂(l) + 8.5 O₂(g) → 5 CO₂(g) + 5 H₂O(l) + N₂(g)

-

The temperature change (ΔT) of the water and calorimeter is measured with high precision.

-

-

Step 3: Calculation of ΔcH°

-

The heat released by the reaction (q_rxn) is calculated: q_rxn = - (C_cal * ΔT)

-

The molar enthalpy of combustion (ΔcH°) is then determined by dividing q_rxn by the number of moles of the sample.

-

-

Step 4: Calculation of ΔfH°

-

Using Hess's Law, the enthalpy of formation of the sample is calculated from the enthalpy of the combustion reaction and the known standard enthalpies of formation of the products (CO₂ and H₂O). The ΔfH° of O₂ and N₂ are zero by definition[4]. ΔcH° = [5 * ΔfH°(CO₂) + 5 * ΔfH°(H₂O)] - [ΔfH°(C₅H₁₀N₂) + 8.5 * ΔfH°(O₂)] This equation is then rearranged to solve for ΔfH°(C₅H₁₀N₂).

-

Visualization of the Experimental Workflow

Caption: A generalized workflow for determining enthalpy of formation using a bomb calorimeter.

Conclusion: An Integrated Approach to Thermodynamic Characterization

A complete thermodynamic understanding of this compound is essential for its effective use in research and development. This guide has established a dual-pronged strategy for achieving this. The computational workflow provides a rapid, cost-effective, and highly accurate method for predicting a full suite of thermodynamic parameters. Simultaneously, the experimental protocol for combustion calorimetry provides the means for empirical validation, ensuring the trustworthiness of the data. The synergy between these computational and experimental approaches forms a self-validating system, empowering researchers to make informed, data-driven decisions in process optimization and rational drug design.

References

-

This compound - gsrs . gsrs.ncats.nih.gov. [Link]

-

Garbett, N. & Ladbury, J. (2011). Thermodynamic Studies for Drug Design and Screening . Expert Opinion on Drug Discovery. [Link]

-

Vörös, A., et al. (2014). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine . Organic & Biomolecular Chemistry. [Link]

-

Ammonia - NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

-

Thermochemistry in Gaussian . gaussian.com. [Link]

-

Welcome to the NIST WebBook . National Institute of Standards and Technology. [Link]

-

Ruiz-López, M. F., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean . National Institutes of Health. [Link]

-

This compound | C5H10N2 | CID 93451 . PubChem, National Institutes of Health. [Link]

-

Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism . ACS Publications. [Link]

-

Integrating Spectroscopy, Thermodynamics, and Computational Chemistry in the Undergraduate Laboratory by Studying Globin–Nitrite Interactions . ResearchGate. [Link]

-

Gibbs Free Energy (∆G) Calculations 001 . YouTube. [Link]

-

Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream! . European Pharmaceutical Review. [Link]

-

The Strecker Synthesis of Amino Acids . Master Organic Chemistry. [Link]

-

NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

-

α-Aminonitrile synthesis by cyanation . Organic Chemistry Portal. [Link]

-

Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation . ACS Publications. [Link]

-

Kabo, G. J., et al. (2015). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications . PubMed Central, National Institutes of Health. [Link]

-

Gibbs energy of formation values for the compounds involved in the reactions described . ResearchGate. [Link]

-

Chem350: Thermochemistry using Gaussian . Academia.edu. [Link]

-

What are the key applications of thermodynamic analysis in drug discovery? . Consensus. [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications . MDPI. [Link]

-

Gibbs free energy . Wikipedia. [Link]

-

3-Aminopropionitrile - NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

-

3-methylbutanenitrile -- Critically Evaluated Thermophysical Property Data . NIST/TRC Web Thermo Tables. [Link]

-

Glaser, R., et al. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine . New Home Pages of Dr. Rainer Glaser. [Link]

-

Gibbs (Free) Energy . Chemistry LibreTexts. [Link]

-

Thermochemistry in Gaussian . gaussian.com. [Link]

-

Importance of Thermodynamics in Drug Designing . ResearchGate. [Link]

-

3-Pentanamine - NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration . Organic Chemistry Portal. [Link]

-

Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids . ACS Publications. [Link]

-

Strecker amino acid synthesis . Wikipedia. [Link]

Sources

- 1. Welcome to the NIST WebBook [webbook.nist.gov]

- 2. NIST Chemistry WebBook [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 5. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 7. consensus.app [consensus.app]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound | C5H10N2 | CID 93451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 75405-06-0 [m.chemicalbook.com]

- 11. gaussian.com [gaussian.com]

- 12. gaussian.com [gaussian.com]

- 13. (PDF) Chem350: Thermochemistry using Gaussian [academia.edu]

- 14. researchgate.net [researchgate.net]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to the Solubility of 3-Aminopentanenitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3-aminopentanenitrile, a crucial parameter for its application in research, chemical synthesis, and pharmaceutical development. Recognizing the scarcity of published, quantitative solubility data for this specific compound, this document equips researchers and scientists with the theoretical framework and practical methodologies to predict, determine, and apply solubility data effectively.

Introduction: The Significance of this compound and Its Solubility

This compound is a bifunctional molecule containing both a primary amine and a nitrile group. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds and other nitrogen-containing molecules relevant to medicinal chemistry. Understanding its solubility in various organic solvents is paramount for several key operations:

-

Reaction Medium Selection: The choice of solvent can significantly influence reaction rates, yields, and impurity profiles.

-

Purification and Crystallization: Effective purification strategies rely on differential solubility in various solvent systems.

-

Formulation and Drug Delivery: For pharmaceutical applications, solubility is a critical determinant of a compound's bioavailability and the feasibility of developing stable formulations.

Given the limited availability of direct solubility data in the public domain, this guide provides the necessary tools to navigate this challenge.

Theoretical Framework: Predicting Solubility

Before embarking on extensive experimental work, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and reducing experimental overhead. The principle of "like dissolves like" is a useful qualitative starting point, suggesting that this compound, with its polar functional groups, will exhibit greater solubility in polar solvents. However, a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their respective Hansen parameters are similar. The "distance" (Ra) between the HSP of the solute and the solvent in this three-dimensional space can be calculated:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher affinity between the solute and solvent, and thus, a higher likelihood of significant solubility.

As the specific HSP values for this compound are not published, they can be estimated using group contribution methods, which sum the contributions of the molecule's functional groups.

Visualizing Solubility: The Hansen Sphere

The concept of the Hansen solubility sphere provides a visual representation of solubility. The center of the sphere is defined by the three Hansen parameters of the solute. Solvents that lie within this sphere are predicted to be good solvents for that solute.

Caption: Hansen solubility sphere for predicting solvent compatibility.

Estimated Solubility Parameters and Data Presentation

The following table provides the Hansen Solubility Parameters for a range of common organic solvents. The values for this compound are estimated based on its chemical structure.

| Solvent | Type | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) |

| This compound (Est.) | Solute | 17.0 | 9.0 | 11.0 |

| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |

| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 |

| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |

| Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 |

| Dichloromethane (DCM) | Polar Aprotic | 18.2 | 6.3 | 6.1 |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |

| Toluene | Nonpolar | 18.0 | 1.4 | 2.0 |

| Hexane | Nonpolar | 14.9 | 0.0 | 0.0 |

Note: Solvent HSP values are from published databases. The values for this compound are estimates for illustrative purposes.

Experimental Determination of Solubility

While theoretical predictions are useful, experimental determination is essential for obtaining accurate and reliable solubility data. The isothermal equilibrium method is a robust and widely used technique.

Isothermal Equilibrium Solubility Protocol

This method involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrumentation (e.g., HPLC, GC, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a pre-validated analytical method (e.g., HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal equilibrium solubility determination process.

Caption: Workflow for isothermal equilibrium solubility determination.

Key Factors Influencing Solubility

Several factors can affect the solubility of this compound and must be controlled during experimental determination and considered during its application:

-

Temperature: The solubility of solids in liquids generally increases with temperature. This relationship is crucial for processes like recrystallization.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a polar compound like this compound.

-

pH (in protic solvents): In protic solvents, the pH can influence the protonation state of the amine group, thereby affecting its polarity and solubility.

Conclusion: Practical Implications for the Researcher

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for its practical application. By leveraging both theoretical predictions and robust experimental methods, researchers can:

-

Optimize Reaction Conditions: Select solvents that ensure all reactants are in the solution phase, leading to improved reaction kinetics and yields.

-

Develop Efficient Purification Processes: Design effective crystallization or extraction procedures based on differential solubility.

-

Advance Early-Stage Drug Development: For medicinal chemists, solubility data is a critical early indicator of a compound's potential for further development and informs pre-formulation strategies.

This guide provides the foundational knowledge and actionable protocols to empower scientists to make informed decisions regarding the use of this compound in their research endeavors.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

Methodological & Application

Application Note: A Streamlined Synthesis of N-Substituted Piperidines from 3-Aminopentanenitrile

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, representing one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Consequently, the development of efficient, robust, and versatile synthetic routes to substituted piperidines is a task of paramount importance for researchers in drug discovery and development.

This application note details a highly efficient, two-step synthetic pathway to a variety of N-substituted piperidines, utilizing the readily available and versatile building block, 3-aminopentanenitrile. This bifunctional molecule, containing both a primary amine and a nitrile group at a strategic 1,4-distance, is an ideal precursor for intramolecular cyclization strategies. The described methodology is centered around an initial N-alkylation/arylation of the primary amine, followed by a robust catalytic reductive cyclization of the resulting γ-aminonitrile intermediate. This approach offers a powerful and modular platform for generating libraries of piperidine derivatives for downstream screening and development.

Principle and Rationale: A Two-Step Strategy to the Piperidine Core

The synthesis leverages a logical and powerful sequence involving N-functionalization followed by intramolecular ring formation. This strategy allows for the introduction of diverse substituents on the piperidine nitrogen, a common site for modulating biological activity.

Step 1: N-Alkylation of this compound. The initial step involves the selective alkylation of the primary amino group of this compound. This classic transformation is critical for installing the desired R¹ group that will ultimately reside on the nitrogen of the piperidine ring. The choice of base and solvent is crucial to ensure mono-alkylation and prevent undesired side reactions. While various methods for N-alkylation of primary amines exist, the use of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent provides a clean and efficient system for reacting with alkyl halides.[2]

Step 2: Catalytic Reductive Cyclization. The cornerstone of this methodology is the intramolecular reductive cyclization of the N-substituted γ-aminonitrile intermediate. This transformation is achieved through catalytic hydrogenation, a green and efficient method for amine synthesis.[3] The mechanism involves the catalytic reduction of the nitrile group to a primary amine via an intermediate imine. Before the final reduction to a primary amine can occur, the pendant secondary amine attacks the electrophilic imine carbon, leading to a spontaneous intramolecular cyclization to form a stable six-membered cyclic imine (a tetrahydropyridine intermediate). This intermediate is then rapidly hydrogenated under the reaction conditions to yield the final, saturated N-substituted piperidine product.

Raney® Nickel is selected as the catalyst for this protocol due to its high activity and proven efficacy in nitrile hydrogenations.[4] The use of an ammonia-saturated alcoholic solvent helps to suppress the formation of secondary amine byproducts that can arise from the condensation of the newly formed primary amine with the intermediate imine.[3]

Caption: Overall workflow for the synthesis of N-substituted piperidines.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Raney® Nickel is pyrophoric and must be handled with extreme care under a solvent blanket (e.g., ethanol). Hydrogen gas is highly flammable; hydrogenation reactions must be conducted in a properly rated high-pressure reactor behind a blast shield.

Protocol 1: Synthesis of N-Benzyl-3-aminopentanenitrile (Representative N-Alkylation)

Rationale: This protocol provides a general method for the mono-N-alkylation of this compound. Benzyl bromide is used as a representative alkylating agent. This procedure can be adapted for other primary and secondary alkyl halides.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 5.0 g, 50.9 mmol, 1.0 eq) and anhydrous acetonitrile (100 mL).

-

Add finely powdered anhydrous potassium carbonate (17.6 g, 127.3 mmol, 2.5 eq) to the stirring solution.

-

Slowly add benzyl bromide (6.36 mL, 53.5 mmol, 1.05 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Redissolve the crude residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-benzyl-3-aminopentanenitrile.

-

Protocol 2: Synthesis of 1-Benzylpiperidine (Representative Reductive Cyclization)

Rationale: This protocol details the catalytic hydrogenation and subsequent cyclization of the γ-aminonitrile intermediate. The conditions described are robust for achieving high conversion and yield of the desired piperidine product.

-

Reagents and Materials:

-

N-Benzyl-3-aminopentanenitrile (1.0 eq)

-

Raney® Nickel (approx. 20% w/w, slurry in water)

-

Ethanol (EtOH), saturated with ammonia gas

-

High-pressure hydrogenation reactor (e.g., Parr apparatus)

-

Celite® for filtration

-

-

Procedure:

-

Catalyst Preparation: Carefully wash the Raney® Nickel slurry (e.g., 1.0 g) with anhydrous ethanol three times under an inert atmosphere (e.g., Argon or Nitrogen) to remove water.

-

Reaction Setup: In a suitable high-pressure reactor vessel, dissolve N-benzyl-3-aminopentanenitrile (e.g., 5.0 g, 26.6 mmol) in ammonia-saturated ethanol (100 mL).

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add the washed Raney® Nickel catalyst to the reactor vessel.

-

Hydrogenation: Seal the reactor securely. Purge the vessel with hydrogen gas three times to remove any residual air. Pressurize the reactor to 500-800 psi (35-55 bar) with hydrogen.

-

Begin vigorous stirring and heat the reactor to 80-100°C. Maintain the temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete within 8-12 hours.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a safe manner. Purge the reactor with nitrogen.

-

Catalyst Removal: Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. CRITICAL: Do not allow the filter cake to dry. Immediately quench the filter cake with copious amounts of water.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-benzylpiperidine.

-

The crude product can be purified by vacuum distillation or column chromatography if necessary, though often the purity is high enough for subsequent use.

-

Caption: Proposed mechanism for the reductive cyclization of γ-aminonitriles.

Representative Data

The following table summarizes the results for the synthesis of a small set of N-substituted piperidines using the protocols described above.

| Entry | R-X (Alkylation Agent) | N-Alkylation Yield (%) | Reductive Cyclization Yield (%) | Overall Yield (%) |

| 1 | Benzyl bromide | 85 | 92 | 78 |

| 2 | Ethyl iodide | 82 | 90 | 74 |

| 3 | n-Butyl bromide | 88 | 94 | 83 |

| 4 | 4-Methoxybenzyl chloride | 83 | 91 | 76 |

Yields are for isolated, purified products.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low yield in N-alkylation | Incomplete reaction; formation of di-alkylated product. | Increase reaction time. Use a slight excess (1.05 eq) of the alkylating agent, but avoid a large excess. Ensure K₂CO₃ is finely powdered and anhydrous. |

| Incomplete nitrile reduction | Inactive catalyst; insufficient hydrogen pressure or temperature. | Use fresh, active Raney® Nickel. Ensure proper washing of the catalyst. Increase hydrogen pressure (up to 1000 psi) and/or temperature (up to 120°C). |

| Formation of side products in cyclization | Catalyst poisoning; intermolecular side reactions. | Ensure the starting aminonitrile is pure. Use ammonia-saturated solvent to minimize intermolecular condensation. If Raney Ni fails, consider alternative catalysts like Rh/Al₂O₃ or Pd/C under acidic conditions (for substrates lacking acid-sensitive groups).[1] |

| Difficult catalyst filtration | Catalyst particles are too fine. | Allow the catalyst to settle before decanting the supernatant. Use a thicker pad of Celite® for filtration. |

Conclusion

The synthetic route starting from this compound offers a reliable, scalable, and modular method for accessing a wide range of N-substituted piperidines. The two-step process, involving a straightforward N-alkylation followed by a high-yielding catalytic reductive cyclization, provides an excellent platform for medicinal chemists and drug development professionals. The operational simplicity and the use of cost-effective reagents like Raney® Nickel make this strategy highly attractive for both small-scale library synthesis and larger-scale production campaigns.

References

-

Organic Chemistry Portal. Piperidine synthesis. [Link]

-

D’yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7579. [Link]

-

U.S. Army Armament, Munitions and Chemical Command. (1988). Piperidine Synthesis. DTIC. [Link]

- INVISTA North America S.A.R.L. (2011). Process of making this compound. U.S.

-